Enalapril tert-Butyl Ester Enalapril tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 108428-39-3
VCID: VC21114398
InChI: InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C
Molecular Formula: C24H36N2O5
Molecular Weight: 432.6 g/mol

Enalapril tert-Butyl Ester

CAS No.: 108428-39-3

Cat. No.: VC21114398

Molecular Formula: C24H36N2O5

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

Enalapril tert-Butyl Ester - 108428-39-3

Specification

CAS No. 108428-39-3
Molecular Formula C24H36N2O5
Molecular Weight 432.6 g/mol
IUPAC Name tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1
Standard InChI Key COROOYFPXSPNBH-IHPCNDPISA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Enalapril tert-Butyl Ester possesses a complex three-dimensional structure with multiple chiral centers that define its biological activity . The molecule contains two key ester groups: an ethyl ester on the phenylbutanoyl portion and the distinctive tert-butyl ester at the proline carboxyl terminus. These ester groups play critical roles in the compound's function as a prodrug, requiring metabolic transformation for activation. The compound features three stereogenic centers, all with the S configuration, which is crucial for proper biological recognition and activity . The pyrrolidine ring creates a constrained conformation that positions functional groups in the optimal orientation for interaction with target enzymes. The phenyl group contributes to binding affinity through hydrophobic interactions with target proteins. These structural elements work in concert to create a molecule that serves as an effective precursor to the active ACE inhibitor enalaprilat.

Physical and Chemical Properties

Synthesis and Production

Synthetic Pathways

The synthesis of Enalapril tert-Butyl Ester involves a multi-step process typically beginning with L-alanyl-L-proline derivatives. One documented synthetic pathway starts with the condensation reaction between BOC-L-alanine and L-proline methyl ester hydrochloride under alkaline conditions and in the presence of condensing agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction produces BOC-L-alanyl-L-proline methyl ester, which undergoes subsequent hydrolysis to form BOC-L-alanyl-L-proline . The BOC (tert-butyloxycarbonyl) protecting group is then removed through acid-catalyzed deprotection to yield L-alanyl-L-proline, which serves as a key intermediate . This intermediate undergoes condensation reduction with ethyl 2-oxo-4-phenylbutyrate in the presence of hydrogen gas and catalysts such as Raney nickel to form enalapril . The tert-butyl ester can be introduced through esterification reactions under appropriate conditions to produce the target compound Enalapril tert-Butyl Ester. Alternative synthetic routes may involve direct esterification of enalapril or specific protection strategies during earlier synthesis stages.

Production Methods

Industrial production of Enalapril tert-Butyl Ester employs optimized versions of laboratory synthesis methods, with careful attention to reaction conditions that maximize yield and purity. The condensation reactions typically utilize controlled temperature ranges of 0-10°C initially, followed by warming to 20-30°C for completion . Purification techniques include liquid-liquid extraction using dichloromethane and aqueous solutions of hydrochloric acid or sodium bicarbonate to remove impurities . Solvent selection plays a critical role in the efficiency of reactions and purification steps, with common solvents including dichloromethane, ethanol, methanol, and ethyl acetate . Quality control during production typically involves thin-layer chromatography (TLC) monitoring to assess reaction progress and identify the completion of intermediate conversions . The final steps often include crystallization or precipitation techniques to isolate the pure compound, followed by drying under appropriate conditions to remove residual solvents. Production monitoring may also include spectroscopic analysis such as NMR to confirm structural integrity and assess purity levels before release.

Pharmacological Properties

Mechanism of Action

Enalapril tert-Butyl Ester functions as a prodrug that undergoes metabolic conversion to release the active metabolite enalaprilat. Once administered, the compound experiences hydrolysis of the tert-butyl ester group followed by additional metabolic transformations. The resulting active form, enalaprilat, competitively inhibits angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By preventing this conversion, the compound effectively reduces levels of circulating angiotensin II, leading to decreased vasoconstriction and lower blood pressure. This mechanism also decreases aldosterone secretion, which helps reduce sodium and water retention, further contributing to blood pressure reduction. The tert-butyl ester modification in the parent compound serves to enhance bioavailability by improving lipophilicity and membrane permeation prior to activation. This prodrug approach allows for more efficient drug delivery to target tissues before conversion to the active inhibitor form at the site of action.

Pharmacokinetics

The pharmacokinetic profile of Enalapril tert-Butyl Ester is characterized by its behavior as a prodrug requiring metabolic activation. The tert-butyl ester group influences absorption patterns by enhancing lipophilicity and facilitating membrane permeation in the gastrointestinal tract. Upon absorption, the compound undergoes specific enzymatic transformations primarily in the liver, where esterases cleave the tert-butyl group to yield intermediates that are further converted to the active metabolite enalaprilat. Distribution studies suggest that the compound and its metabolites circulate throughout the body, with particular concentration in tissues expressing high levels of ACE. The elimination pathway involves primarily renal excretion of the active metabolite enalaprilat, with a smaller portion eliminated through hepatic mechanisms. Research indicates that modifications to the ester group, such as the tert-butyl substitution, can significantly affect the pharmacokinetic parameters including absorption rate, bioavailability, and elimination half-life. These alterations to pharmacokinetic behaviors directly impact the compound's therapeutic efficacy and dosing requirements in clinical applications.

Therapeutic Applications

Clinical Uses

Enalapril tert-Butyl Ester itself is primarily utilized as a pharmaceutical intermediate rather than a direct therapeutic agent, serving as a precursor in the synthesis of enalapril maleate. The final pharmaceutical product, enalapril maleate, is widely prescribed for the management of hypertension as both monotherapy and in combination with other antihypertensive medications. Clinical applications extend to heart failure management, where the medication helps reduce cardiac workload by decreasing afterload and preload through its vasodilatory effects. Additional therapeutic uses include treatment of diabetic nephropathy, where ACE inhibition helps preserve renal function by reducing intraglomerular pressure and proteinuria. Research continues to explore expanded applications in post-myocardial infarction recovery, where the medication may help prevent adverse cardiac remodeling. The choice of the tert-butyl ester in intermediate synthesis represents a specific approach to optimizing the pharmacokinetic properties of the final therapeutic agent, highlighting the importance of this specific chemical modification in developing effective cardiovascular medications.

Research Developments

Structure-Activity Relationship

Research into the structure-activity relationship of Enalapril tert-Butyl Ester reveals that specific structural elements critically influence both its chemical behavior and biological effects. Studies indicate that modifications in ester groups significantly affect solubility and stability parameters, which directly impact therapeutic efficacy of the final active compound. The tert-butyl ester group serves as both a protecting group during synthesis and a modulator of lipophilicity that influences absorption and distribution characteristics. Investigation of stereochemistry at the three chiral centers demonstrates that the S configuration at each position is essential for optimal binding to target enzymes after metabolic activation. The spatial arrangement of the phenyl group in relation to the peptide backbone contributes significantly to binding affinity through specific hydrophobic interactions with the target enzyme. Researchers have found that alterations to the pyrrolidine ring system or modification of the carbonyl connections between amino acid components can dramatically reduce potency, highlighting the precise structural requirements for effective ACE inhibition. These structure-activity insights continue to guide development of new ACE inhibitors with potentially improved profiles.

Recent Studies and Findings

Recent research on Enalapril tert-Butyl Ester has focused on optimizing synthetic routes to improve production efficiency and environmental sustainability. Innovations in catalytic systems have enabled more selective reactions with higher yields and fewer byproducts compared to traditional methods . Studies examining alternative protecting groups and esterification approaches have identified potential pathways that reduce the number of synthetic steps while maintaining high purity standards. Analytical method development has advanced with improved chromatographic and spectroscopic techniques that allow more precise characterization and quality control of the intermediate compound. Patent literature indicates continued interest in developing novel production methods, with recent filings describing modified reaction conditions and alternative starting materials . Research into crystallization behavior and polymorph stability has provided insights that improve manufacturing consistency and product shelf life. These ongoing studies reflect the compound's continuing importance in pharmaceutical development despite being an intermediate rather than a final drug product. The research trajectory suggests that optimization of this intermediate's synthesis remains relevant to pharmaceutical manufacturing efficiency and cost-effectiveness.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator